

# (Rac)-ACT-451840: A Potent Alternative Against Artemisinin-Resistant Malaria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B15560512

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A comprehensive analysis of the investigational antimalarial drug **(Rac)-ACT-451840** reveals significant efficacy against artemisinin-resistant *Plasmodium falciparum*, positioning it as a potential next-generation treatment for multidrug-resistant malaria. Preclinical and early clinical studies demonstrate its potent activity, rapid onset of action, and a novel mechanism that circumvents existing resistance pathways.

**(Rac)-ACT-451840**, a novel piperazine-containing compound, has shown potent low nanomolar activity against both drug-sensitive and drug-resistant strains of *P. falciparum* in vitro.<sup>[1]</sup> Crucially, the compound maintains its high efficacy against parasite strains harboring the K13 propeller mutation, a key marker of artemisinin resistance.<sup>[2]</sup> This sustained activity suggests that ACT-451840 could be a vital tool in combating the growing threat of artemisinin-resistant malaria, which has emerged in Southeast Asia and threatens global malaria control efforts.<sup>[1]</sup>

## Comparative Efficacy Against *P. falciparum*

In vitro and in vivo studies have consistently demonstrated the potent antimalarial properties of ACT-451840. Its efficacy has been benchmarked against established antimalarials, showcasing its potential as a replacement for artemisinin derivatives in combination therapies.

## In Vitro Activity

The 50% inhibitory concentration (IC50) of ACT-451840 against various *P. falciparum* strains highlights its sub-nanomolar to low nanomolar potency. The compound is equally effective

against a range of drug-resistant isolates, a significant advantage over many current antimalarials.[\[1\]](#)

Compound	P. falciparum Strain	IC50 (nM)
(Rac)-ACT-451840	NF54 (drug-sensitive)	0.4 ± 0.0 <a href="#">[1]</a>
Artemisinin-Resistant (C580Y)	No difference in survival rates compared to wild-type	
Clinical Isolates (P. falciparum)	Median: 2.5 (Range: 0.9–9.0)	
Clinical Isolates (P. vivax)	Median: 3.0 (Range: 0.5–16.8)	
Artesunate	NF54 (drug-sensitive)	3.7 ± 0.5
Chloroquine	NF54 (drug-sensitive)	11 ± 2.1
Pyrimethamine	NF54 (drug-sensitive)	18 ± 0.8

## In Vivo Efficacy

Preclinical evaluation in murine models of malaria has further substantiated the promise of ACT-451840. The compound demonstrates a rapid onset of action and significant parasite reduction in vivo.

Compound	Animal Model	ED90 (mg/kg)
(Rac)-ACT-451840	P. falciparum infected SCID mouse	3.7 (95% CI: 3.3–4.9)
P. berghei infected mouse		13 (95% CI: 11–16)
Chloroquine	P. falciparum infected SCID mouse	4.9

## Experimental Protocols

The evaluation of **(Rac)-ACT-451840**'s efficacy has been conducted using standardized and robust experimental methodologies.

## In Vitro Susceptibility Testing

The in vitro activity of ACT-451840 against *P. falciparum* was primarily assessed using a [<sup>3</sup>H]hypoxanthine incorporation assay. This method measures the proliferation of parasites in red blood cells by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA. A reduction in incorporation indicates inhibition of parasite growth. The assay involves culturing synchronized parasites with serial dilutions of the test compound for a specified period, typically 72 hours, before measuring radioactivity.

## Ring-Stage Survival Assay (RSA)

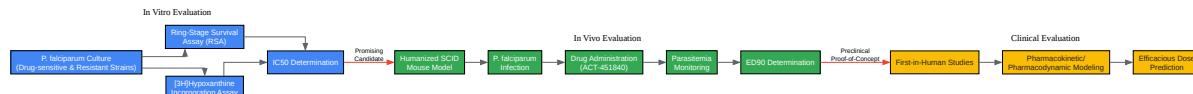
To specifically confirm activity against artemisinin-resistant parasites, the ring-stage survival assay (RSA0-3h) was employed. In this assay, early ring-stage parasites (0-3 hours post-invasion) are exposed to a high concentration of the drug for a short duration (e.g., 6 hours). The drug is then washed out, and the parasites are cultured for a further 66 hours. The survival rate is determined by microscopy or other methods and compared to that of drug-sensitive strains. This assay mimics the short *in vivo* exposure to artemisinin derivatives and is a key indicator of clinical artemisinin resistance.

## In Vivo Efficacy Model

The *in vivo* efficacy of ACT-451840 was evaluated in a humanized *P. falciparum* SCID (Severe Combined Immunodeficient) mouse model. These mice are engrafted with human red blood cells, allowing for the propagation of human malaria parasites. Mice are infected with *P. falciparum*, and treatment with the test compound is initiated. The level of parasitemia (the percentage of infected red blood cells) is monitored over time to determine the drug's effectiveness in clearing the infection.

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of an antimalarial compound like **(Rac)-ACT-451840**.



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## Antimalarial Drug Efficacy Evaluation Workflow

## Conclusion

**(Rac)-ACT-451840** has emerged as a promising antimalarial candidate with potent activity against artemisinin-resistant *P. falciparum*. Its novel mechanism of action, rapid parasite clearance, and efficacy across different parasite life stages make it a strong candidate for inclusion in future combination therapies. Further clinical development will be crucial to fully realize its potential in the global fight against malaria.

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## References

- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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